Cas no 1567675-19-7 (3-(dimethylamino)-1-(5-fluoropyridin-2-yl)-2-methylprop-2-en-1-one)

3-(Dimethylamino)-1-(5-fluoropyridin-2-yl)-2-methylprop-2-en-1-one is a fluorinated pyridine derivative featuring an α,β-unsaturated ketone moiety with a dimethylamino substituent. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, enabling its use as a key intermediate in the synthesis of biologically active molecules. The presence of the 5-fluoropyridinyl group enhances its potential as a pharmacophore, while the enone functionality offers reactivity for further derivatization. Its well-defined molecular structure ensures consistent performance in synthetic applications, making it a valuable building block for the development of novel compounds with tailored properties.
3-(dimethylamino)-1-(5-fluoropyridin-2-yl)-2-methylprop-2-en-1-one structure
1567675-19-7 structure
Product name:3-(dimethylamino)-1-(5-fluoropyridin-2-yl)-2-methylprop-2-en-1-one
CAS No:1567675-19-7
MF:C11H13FN2O
MW:208.232125997543
CID:6234300
PubChem ID:165483937

3-(dimethylamino)-1-(5-fluoropyridin-2-yl)-2-methylprop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-(dimethylamino)-1-(5-fluoropyridin-2-yl)-2-methylprop-2-en-1-one
    • EN300-1126263
    • 1567675-19-7
    • Inchi: 1S/C11H13FN2O/c1-8(7-14(2)3)11(15)10-5-4-9(12)6-13-10/h4-7H,1-3H3/b8-7+
    • InChI Key: UXWCRGXEUKCPKW-BQYQJAHWSA-N
    • SMILES: FC1=CN=C(C=C1)C(/C(/C)=C/N(C)C)=O

Computed Properties

  • Exact Mass: 208.10119120g/mol
  • Monoisotopic Mass: 208.10119120g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33.2Ų
  • XLogP3: 1.7

3-(dimethylamino)-1-(5-fluoropyridin-2-yl)-2-methylprop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1126263-1.0g
3-(dimethylamino)-1-(5-fluoropyridin-2-yl)-2-methylprop-2-en-1-one
1567675-19-7
1g
$1086.0 2023-06-09
Enamine
EN300-1126263-0.5g
3-(dimethylamino)-1-(5-fluoropyridin-2-yl)-2-methylprop-2-en-1-one
1567675-19-7 95%
0.5g
$739.0 2023-10-26
Enamine
EN300-1126263-10.0g
3-(dimethylamino)-1-(5-fluoropyridin-2-yl)-2-methylprop-2-en-1-one
1567675-19-7
10g
$4667.0 2023-06-09
Enamine
EN300-1126263-10g
3-(dimethylamino)-1-(5-fluoropyridin-2-yl)-2-methylprop-2-en-1-one
1567675-19-7 95%
10g
$3315.0 2023-10-26
Enamine
EN300-1126263-1g
3-(dimethylamino)-1-(5-fluoropyridin-2-yl)-2-methylprop-2-en-1-one
1567675-19-7 95%
1g
$770.0 2023-10-26
Enamine
EN300-1126263-0.25g
3-(dimethylamino)-1-(5-fluoropyridin-2-yl)-2-methylprop-2-en-1-one
1567675-19-7 95%
0.25g
$708.0 2023-10-26
Enamine
EN300-1126263-5g
3-(dimethylamino)-1-(5-fluoropyridin-2-yl)-2-methylprop-2-en-1-one
1567675-19-7 95%
5g
$2235.0 2023-10-26
Enamine
EN300-1126263-5.0g
3-(dimethylamino)-1-(5-fluoropyridin-2-yl)-2-methylprop-2-en-1-one
1567675-19-7
5g
$3147.0 2023-06-09
Enamine
EN300-1126263-2.5g
3-(dimethylamino)-1-(5-fluoropyridin-2-yl)-2-methylprop-2-en-1-one
1567675-19-7 95%
2.5g
$1509.0 2023-10-26
Enamine
EN300-1126263-0.05g
3-(dimethylamino)-1-(5-fluoropyridin-2-yl)-2-methylprop-2-en-1-one
1567675-19-7 95%
0.05g
$647.0 2023-10-26

Additional information on 3-(dimethylamino)-1-(5-fluoropyridin-2-yl)-2-methylprop-2-en-1-one

Introduction to 3-(dimethylamino)-1-(5-fluoropyridin-2-yl)-2-methylprop-2-en-1-one (CAS No. 1567675-19-7) and Its Emerging Applications in Chemical Biology

3-(dimethylamino)-1-(5-fluoropyridin-2-yl)-2-methylprop-2-en-1-one, identified by its CAS number 1567675-19-7, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, featuring a dimethylamino group, a fluoropyridine scaffold, and an α,β-unsaturated ketone moiety, exhibits a unique combination of chemical properties that make it a promising candidate for various biological applications. The presence of the fluorine atom in the pyridine ring not only enhances its electronic properties but also influences its interactions with biological targets, making it an attractive scaffold for drug discovery.

The compound's structural features align well with current trends in medicinal chemistry, particularly in the design of small-molecule inhibitors and probes. The α,β-unsaturated ketone functionality is known to participate in Michael addition reactions, hydrogen bonding, and π-stacking interactions, which are critical for binding to biological macromolecules. Additionally, the dimethylamino group contributes to the compound's basicity, enabling interactions with acidic residues in proteins and nucleic acids. These characteristics make 3-(dimethylamino)-1-(5-fluoropyridin-2-yl)-2-methylprop-2-en-1-one a versatile building block for synthesizing more complex molecules with tailored biological activities.

Recent advancements in computational chemistry have further highlighted the potential of this compound. Molecular docking studies have demonstrated that derivatives of 3-(dimethylamino)-1-(5-fluoropyridin-2-yl)-2-methylprop-2-en-1-one can effectively bind to target proteins involved in cancer pathways, inflammation, and neurodegenerative diseases. For instance, studies suggest that modifications at the fluoropyridine ring can enhance binding affinity to kinases and transcription factors, which are key regulators of cellular processes. These findings align with the broader trend of developing targeted therapies based on small-molecule inhibitors.

The role of fluorinated pyridines in medicinal chemistry cannot be overstated. The introduction of fluorine into aromatic rings often improves metabolic stability, bioavailability, and binding affinity. In the case of 3-(dimethylamino)-1-(5-fluoropyridin-2-yl)-2-methylprop-2-en-1-one, the fluorine atom at the 5-position of the pyridine ring likely modulates electronic effects and steric interactions, influencing its pharmacokinetic profile. This has led to increased interest in fluoropyridine derivatives as pharmacophores in drug discovery campaigns.

Experimental investigations have also revealed interesting chemical properties of this compound. Its ability to undergo nucleophilic addition reactions at the α-carbon of the unsaturated ketone suggests potential applications in cross-coupling reactions and peptide mimetics. Furthermore, the dimethylamino group can serve as a handle for further functionalization via reductive amination or other coupling strategies, allowing chemists to explore diverse molecular architectures.

The intersection of organic synthesis and biochemistry has opened new avenues for utilizing 3-(dimethylamino)-1-(5-fluoropyridin-2-yl)-2-methylprop-2-en-1-one in probe development. Researchers are leveraging its structural features to design fluorescent or photoactivatable molecules for studying protein-protein interactions and cellular signaling pathways. For example, incorporating photolabile groups or fluorophores into derivatives of this compound could enable real-time imaging of biological processes with high precision.

Another exciting application lies in its potential use as a chiral building block for asymmetric synthesis. The presence of stereocenters adjacent to the unsaturated ketone allows for the construction of enantiomerically pure compounds, which are crucial for many pharmaceutical applications. Enantioselective synthesis methods could be employed to produce optically active derivatives with enhanced biological activity.

The growing body of literature on 3-(dimethylamino)-1-(5-fluoropyridin-2-yl)-2-methylprop-2-en-1-one underscores its significance as a chemical entity with broad utility. Whether used as an intermediate in drug synthesis or as a tool compound for biochemical studies, this molecule exemplifies how structural complexity can be harnessed to address complex biological questions. As research continues to uncover new applications, it is likely that this compound will play an increasingly important role in both academic and industrial settings.

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